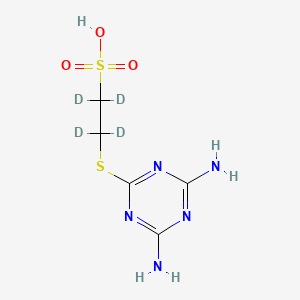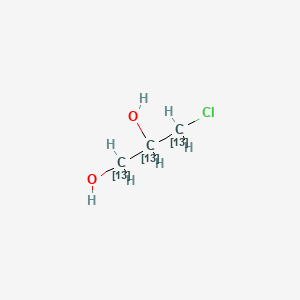
3-Chloro-1,2-propanediol-13C3
Overview
Description
3-Chloro-1,2-propanediol-13C3 is a stable isotope-labeled compound with the molecular formula 13C3H7ClO2 and a molecular weight of 113.52. It is a derivative of 3-chloro-1,2-propanediol, where three carbon atoms are replaced with their 13C isotopes. This compound is primarily used as a reference standard in various scientific research applications, including pharmaceutical testing and metabolic studies .
Mechanism of Action
Target of Action
3-Chloro-1,2-propanediol-13C3, also known as 3-MCPD-13C3, is a chemical compound with the molecular formula 13C3H7ClO2 It is known to be a metabolite of dichloropropanols .
Mode of Action
DS-S-7G . This process involves the conversion of ®-MCH to hydroxyacetone with the liberation of chloride ions under aerobic conditions .
Biochemical Pathways
DS-S-7G suggests that it may be involved in the metabolism of halogenated compounds .
Pharmacokinetics
Its metabolism may involve dehalogenation, as suggested by studies on similar compounds .
Result of Action
The dehalogenation of ®-3-chloro-1,2-propanediol results in the formation of hydroxyacetone and the release of chloride ions . This suggests that this compound may have similar effects.
Action Environment
The dehalogenation of ®-3-chloro-1,2-propanediol occurs under aerobic conditions , suggesting that oxygen availability may influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-chloro-1,2-propanediol typically involves the hydrolysis of epichlorohydrin. One method includes the following steps :
Epoxidation: Chloropropene is epoxidized using hydrogen peroxide as an oxygen source in the presence of a phase transfer catalyst to produce epichlorohydrin.
Hydrolysis: The epichlorohydrin is then hydrolyzed using deionized water and a cation resin catalyst at a temperature range of 70 to 75 degrees Celsius for 30 to 60 minutes. Additional deionized water
Properties
IUPAC Name |
3-chloro(1,2,3-13C3)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZWWUDQMAHNAQ-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]([13CH2]Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details

















Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
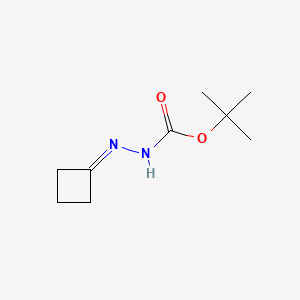

![Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-7-mercapto-4-methyl-, [4R-(4-alpha-,7-alpha-,8a-ba-)]- (9](/img/new.no-structure.jpg)
![2-(2-hydroxyethylsulfonyl)ethyl N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyl]carbamate](/img/structure/B587454.png)

![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil](/img/structure/B587459.png)
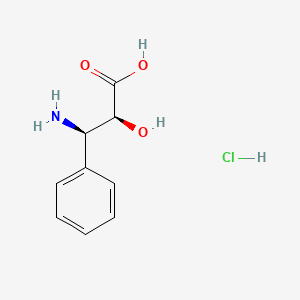
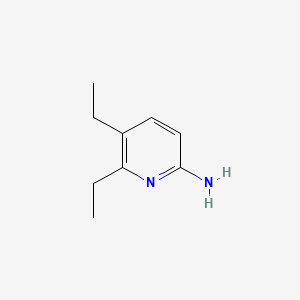
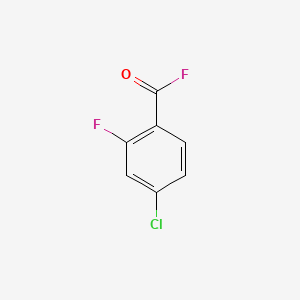
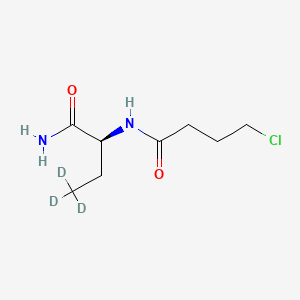
![5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B587467.png)
